molecular formula C17H23NO4S2 B2395359 N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide CAS No. 1351631-19-0

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide

Cat. No. B2395359
CAS RN: 1351631-19-0
M. Wt: 369.49
InChI Key: LNAOIEOCHUWQLF-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide” is a chemical compound that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an isobutoxy group, and a sulfonamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

Based on the name, this compound likely has a complex molecular structure with multiple functional groups. These include a thiophene ring, a hydroxyethyl group, an isobutoxy group, and a sulfonamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions . The hydroxy group could potentially be involved in condensation reactions, and the sulfonamide group might participate in reactions with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonamide group might enhance its solubility in water, while the isobutoxy group might increase its lipophilicity .

Scientific Research Applications

Electropolymerization and Materials Science

Compounds similar to N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-isobutoxybenzenesulfonamide have been utilized in the electropolymerization processes. For instance, electropolymerization studies involving thiophene derivatives have shown the ability to create conductive polymers with applications in electronic and optoelectronic devices. The process involves the formation of films that exhibit significant compaction and electrical properties, indicative of their potential in creating advanced materials for technological applications (Lima et al., 1998).

Anticancer Research

Sulfonamide derivatives have shown potential in anticancer research. A study on a structurally similar compound demonstrated its ability to interact with cellular targets, exhibiting anticancer properties. This suggests the potential of this compound in cancer research, potentially offering a new avenue for the development of chemotherapeutic agents (Zhang et al., 2010).

Pharmacological Applications

Biphenylsulfonamide compounds, closely related to the queried compound, have been explored as endothelin antagonists with significant implications in cardiovascular diseases. Their ability to bind selectively to endothelin receptors suggests the potential pharmacological applications of this compound in managing conditions such as hypertension and heart failure (Murugesan et al., 1998).

Chemical Synthesis and Catalysis

The compound's structural features also suggest its potential in serving as an intermediate in chemical syntheses, particularly in cascade reactions leading to the formation of complex organic molecules. Such processes are crucial in the development of pharmaceuticals and fine chemicals, indicating the broad utility of these compounds in organic synthesis and catalysis (Yao & Shi, 2009).

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(2-methylpropoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-12(2)11-22-14-4-6-15(7-5-14)24(20,21)18-10-16(19)17-13(3)8-9-23-17/h4-9,12,16,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAOIEOCHUWQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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